molecular formula C21H32N2O7 B605297 Ald-Ph-PEG3-NH-Boc CAS No. 1807540-87-9

Ald-Ph-PEG3-NH-Boc

Cat. No.: B605297
CAS No.: 1807540-87-9
M. Wt: 424.49
InChI Key: AHMIDXZZBNCXCP-UHFFFAOYSA-N
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Description

Ald-Ph-PEG3-NH-Boc, also known as Aldehyde-Phenyl-Polyethylene Glycol 3-NH-Boc, is a polyethylene glycol-based bifunctional linker. It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound contains a benzaldehyde group that can react with aminooxy-bearing molecules, making it a valuable reagent in various fields of research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG3-NH-Boc involves several steps. One common method includes the reaction of polyethylene glycol with benzaldehyde to form a PEG-benzaldehyde intermediate. This intermediate is then reacted with a compound containing a Boc-protected amine group to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to ensure the final product’s purity and quality. The reactions are often automated to increase efficiency and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG3-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-Ph-PEG3-NH-Boc is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of Ald-Ph-PEG3-NH-Boc involves its role as a bifunctional linker. In the context of PROTACs, it connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .

Comparison with Similar Compounds

Ald-Ph-PEG3-NH-Boc can be compared with other similar compounds such as:

Conclusion

This compound is a valuable compound in scientific research, offering versatility and reactivity for various applications Its role as a bifunctional linker in PROTAC synthesis highlights its importance in targeted protein degradation and therapeutic development

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIDXZZBNCXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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